3-(2,4-Dichlorophenyl)-1H-pyrrole-2-carboxylic Acid
Description
3-(2,4-Dichlorophenyl)-1H-pyrrole-2-carboxylic Acid is a heterocyclic compound featuring a pyrrole ring substituted with a 2,4-dichlorophenyl group at position 3 and a carboxylic acid group at position 2. This structure confers unique physicochemical properties, including moderate polarity due to the carboxylic acid moiety and enhanced lipophilicity from the dichlorophenyl group.
Properties
Molecular Formula |
C11H7Cl2NO2 |
|---|---|
Molecular Weight |
256.08 g/mol |
IUPAC Name |
3-(2,4-dichlorophenyl)-1H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C11H7Cl2NO2/c12-6-1-2-7(9(13)5-6)8-3-4-14-10(8)11(15)16/h1-5,14H,(H,15,16) |
InChI Key |
ZNHOHWZKLGVIBK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=C(NC=C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves the construction of the pyrrole ring bearing the 2,4-dichlorophenyl substituent, followed by functionalization at the 2-position to introduce the carboxylic acid group. Approaches include:
- Cyclization reactions involving substituted acrylamides or acrylonitriles with suitable nucleophiles.
- Functional group transformations on preformed pyrrole derivatives.
- Halogenation and substitution reactions on pyrrole-2-carboxylic acid precursors.
Synthesis via Pyrrole-2-carboxamide Intermediates and Structure-Guided Design
A recent study employed a structure-guided design strategy to synthesize pyrrole-2-carboxamides with electron-withdrawing substituents such as 2,4-dichlorophenyl groups attached to the pyrrole ring. This approach involved:
- Designing compounds based on the crystal structure of the target protein MmpL3.
- Synthesizing pyrrole-2-carboxamide derivatives where the 2,4-dichlorophenyl group occupies specific binding pockets.
- The compound featuring the 2,4-dichlorophenyl substituent was shown to have potent biological activity, indicating successful synthesis and functionalization.
Though this study focused on carboxamides, the synthetic routes and intermediates provide valuable insights for preparing the corresponding carboxylic acid derivatives.
Halogenation of Pyrrole-2-carboxylates and Subsequent Functionalization
A practical approach to halogenated pyrrole-2-carboxylic acids involves:
- Starting from ethyl pyrrole-2-carboxylate derivatives.
- Chlorination using N-chlorosuccinimide (NCS) at low temperatures (0 °C to room temperature) to introduce chlorine substituents on the pyrrole ring.
- Hydrolysis of the ester to the corresponding carboxylic acid.
- Formation of acyl chlorides from the acid using oxalyl chloride for further derivatization.
For example, chlorination of ethyl 5-methyl-1H-pyrrole-2-carboxylate with NCS yielded chlorinated pyrrole derivatives, which were then hydrolyzed and converted to acyl chlorides in good yields (61% isolated yield for chlorinated pyrrole).
Summary of Key Preparation Steps and Conditions
| Step/Method | Starting Material/Intermediate | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Halogenation of ethyl pyrrole-2-carboxylate | Ethyl 5-methyl-1H-pyrrole-2-carboxylate | N-Chlorosuccinimide (NCS), 0 °C to r.t., DCM | 61 | Requires chromatographic purification; scalable |
| Formation of 3-cyano-4-aryl-pyrrole | 2-Cyano-3-(2,3-dichlorophenyl)acrylamide | KOH, ethyl isocyanoacetate, EtOH, -5 to 10 °C | High | Purity 98% by GC; adaptable for 2,4-dichlorophenyl substituent |
| Acid chloride formation | This compound | Oxalyl chloride, catalytic DMF, DCM | Moderate | Intermediate for amide synthesis and further reactions |
| Multicomponent cyclization | 1,3-Diketones, primary amines, phenylglyoxal, malononitrile | AC-SO3H catalyst, 240 °C, DMSO | Up to 73 | Green, reusable catalyst; applicable for halogenated pyrroles |
Analytical and Structural Confirmation
- Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) is routinely used to confirm substitution patterns and purity.
- Single-crystal X-ray diffraction has been employed to confirm structures of key intermediates and final products.
- Melting point determination and chromatographic purity (GC or HPLC) are standard quality control measures.
- Docking studies and pharmacophore modeling support the structural assignment and biological relevance of the 2,4-dichlorophenyl substituent on the pyrrole ring.
Chemical Reactions Analysis
Amidation Reactions
The carboxylic acid group undergoes amidation to form bioactive derivatives. This reaction is critical for pharmaceutical applications.
Reagents/Conditions :
-
Coupling Agents : 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide (EDC), HOBt
-
Bases : 4-Dimethylaminopyridine (DMAP) or triethylamine
-
Solvents : Dimethylformamide (DMF) or acetonitrile at 0–25°C
Example :
Reaction with benzylamine produces 3-(2,4-dichlorophenyl)-N-benzyl-1H-pyrrole-2-carboxamide in 85% yield after 12 hours.
| Reaction Type | Reagents | Yield (%) | Application |
|---|---|---|---|
| Amidation | EDC, HOBt, DMAP | 85–92 | Antimicrobial agents |
Electrophilic Substitution
The electron-rich pyrrole ring undergoes electrophilic substitution, primarily at the 4- and 5-positions.
Key Reactions :
-
Halogenation : Chlorination with N-chlorosuccinimide (NCS) in dichloromethane yields 4-chloro derivatives .
-
Nitration : Nitric acid in acetic acid introduces nitro groups at the 5-position.
Experimental Data :
-
Chlorination at 25°C for 24 hours produces 4-chloro-3-(2,4-dichlorophenyl)-1H-pyrrole-2-carboxylic acid (62% yield) .
-
Nitration requires strict temperature control (–10°C) to avoid over-nitration.
Decarboxylation
Thermal or catalytic decarboxylation removes the carboxylic acid group, generating 3-(2,4-dichlorophenyl)-1H-pyrrole.
Conditions :
-
Copper(I) oxide in quinoline at 180°C (80% conversion).
-
Microwave-assisted decarboxylation reduces reaction time to 30 minutes.
Application :
Serves as an intermediate for synthesizing agrochemicals.
Cyclization Reactions
The compound participates in cyclization to form fused heterocycles.
Example :
Reaction with hydrazine yields pyrazolo[3,4-b]pyrrole derivatives under acidic conditions.
| Product | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Pyrazolo[3,4-b]pyrrole | Hydrazine, HCl (cat.) | Reflux, 6 hours | 73 |
Oxidation and Reduction
-
Oxidation : Treating with KMnO₄ in acetone converts the pyrrole ring to a maleimide derivative (limited yield: 45%).
-
Reduction : Hydrogenation over Pd/C reduces the dichlorophenyl group to dichlorocyclohexane (requires high-pressure H₂).
Metal-Catalyzed Cross-Coupling
The dichlorophenyl group enables Suzuki-Miyaura couplings.
Example :
Reaction with phenylboronic acid using Pd(PPh₃)₄ produces 3-(biphenyl-4-yl)-1H-pyrrole-2-carboxylic acid .
Biological Activity Correlation
Derivatives show structure-dependent biological effects:
| Derivative | MIC (μg/mL) vs M. tuberculosis | Cytotoxicity (IC₅₀, μg/mL) |
|---|---|---|
| Parent acid | >64 | >64 |
| N-Cyclohexylcarboxamide | 0.016 | >64 |
Electron-withdrawing groups (e.g., dichlorophenyl) enhance target binding to MmpL3 in tuberculosis pathogens .
Stability Under Hydrolytic Conditions
The carboxylic acid is stable in acidic media (pH 2–6) but undergoes slow decarboxylation in basic solutions (pH > 10).
Key Research Findings
Scientific Research Applications
Medicinal Chemistry
Antitubercular Activity
One of the most significant applications of 3-(2,4-dichlorophenyl)-1H-pyrrole-2-carboxylic acid is its potential as an antitubercular agent. Research indicates that derivatives of pyrrole-2-carboxamides, including this compound, exhibit potent activity against drug-resistant strains of Mycobacterium tuberculosis. The compound's structure allows it to interact effectively with the MmpL3 protein, essential for mycolic acid biosynthesis in the bacterial cell wall. In vitro studies have shown that certain derivatives possess minimum inhibitory concentrations (MIC) lower than 0.016 μg/mL, indicating strong efficacy against tuberculosis pathogens .
Cancer Treatment
Another promising application lies in oncology. Compounds related to pyrrole-2-carboxylic acids have demonstrated antiproliferative effects on various cancer cell lines. For instance, one study highlighted a pyrrole derivative that disrupts microtubule functions, making it a potential candidate for vascular-disrupting therapies in cancer treatment . The ability to modify the pyrrole scaffold allows for optimization of these compounds to enhance their therapeutic effects.
Agricultural Applications
Herbicidal Properties
The compound has also been investigated for its herbicidal properties. Recent studies have explored its efficacy as a natural herbicide, showing potential for controlling weed species while minimizing environmental impact. The structural diversity of pyrrole compounds can lead to new modes of action against resistant weed populations .
Material Science
Polymeric Applications
In material science, this compound can be utilized in the synthesis of novel polymers with enhanced properties. Its incorporation into polymeric matrices may improve mechanical strength and thermal stability, making it suitable for various industrial applications.
Summary of Findings
The following table summarizes key findings regarding the applications of this compound:
Mechanism of Action
The mechanism of action of 3-(2,4-Dichlorophenyl)-1H-pyrrole-2-carboxylic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table compares 3-(2,4-Dichlorophenyl)-1H-pyrrole-2-carboxylic Acid with structurally related compounds from the evidence:
Key Observations
Substituent Effects on Bioactivity: The 2,4-dichlorophenyl group in the target compound enhances lipophilicity compared to analogs with single chlorine or methoxy substituents (e.g., ). This may improve membrane permeability in agrochemical applications.
Molecular Weight and Functional Complexity :
- Higher molecular weight compounds like 5-(2,4-Dichlorophenyl)-1-(4-methoxyphenyl)-2-methyl-1H-pyrrole-3-carboxylic Acid (376.23 g/mol) may exhibit reduced bioavailability compared to simpler analogs (e.g., 221.64 g/mol in ).
Agrochemical Relevance :
- Pyrazole derivatives with dichlorophenyl groups (e.g., ) demonstrate potent antifungal activity, suggesting that the target compound’s dichlorophenyl-pyrrole scaffold could be optimized for similar uses.
Biological Activity
3-(2,4-Dichlorophenyl)-1H-pyrrole-2-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological evaluation, and structure-activity relationships (SAR) associated with this compound, drawing from various studies to provide a comprehensive understanding of its biological activity.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction of pyrrole derivatives with appropriate carboxylic acid precursors. The presence of the dichlorophenyl group is crucial for enhancing the compound's biological activity. Molecular modeling studies suggest that the positioning of substituents on the pyrrole ring significantly influences its interaction with biological targets.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of pyrrole derivatives, including this compound. Research indicates that compounds with similar structures exhibit potent activity against drug-resistant strains of bacteria and fungi. For instance, a related study found that modifications on the pyrrole scaffold led to compounds with Minimum Inhibitory Concentration (MIC) values as low as 0.078 mg/mL against Escherichia coli and Aspergillus niger .
Anticancer Activity
The anticancer potential of this compound has been highlighted in various studies. A notable investigation demonstrated that related pyrrole compounds exhibited significant antiproliferative effects against multiple cancer cell lines. The most active analogues showed IC50 values in the low micromolar range, indicating strong cytotoxicity . The mechanism appears to involve microtubule destabilization, which is critical for cancer cell proliferation .
Structure-Activity Relationship (SAR)
The SAR studies reveal that the biological activity of pyrrole derivatives is highly dependent on both electronic and steric factors associated with substituents on the pyrrole ring. For example, the presence of electron-withdrawing groups like chlorine enhances activity by facilitating interactions with biological targets . The following table summarizes key findings from SAR studies:
| Compound | R Group | Antiproliferation IC50 (µM) | Microtubule Depolymerization EC50 (µM) |
|---|---|---|---|
| 1 | Colchicine | 0.016 ± 0.002 | 0.030 |
| 2 | 3,4-Dimethoxyphenyl | 0.036 ± 0.002 | 0.490 |
| 5c | 4-Chlorophenyl | 0.919 ± 0.020 | >75 |
| 32 | 2,4-Dichlorophenyl | TBD | TBD |
Case Studies
- Antitubercular Activity : In a study focused on tuberculosis, compounds structurally related to this compound were evaluated for their efficacy against Mycobacterium tuberculosis. The results indicated that certain analogues displayed excellent activity against drug-resistant strains .
- Cancer Cell Lines : A series of pyrrole derivatives were tested against various cancer cell lines including A549 (lung cancer) and MCF7 (breast cancer). The findings showed that modifications at the C-4 position significantly enhanced antiproliferative activity .
Q & A
Q. What are the recommended synthetic routes for 3-(2,4-Dichlorophenyl)-1H-pyrrole-2-carboxylic Acid?
A common approach involves condensation reactions between substituted pyrrole precursors and dichlorophenyl derivatives. For example, Suzuki-Miyaura coupling can introduce the 2,4-dichlorophenyl group to the pyrrole core, followed by hydrolysis to yield the carboxylic acid moiety. Crystallographic validation (e.g., single-crystal X-ray diffraction) is critical for confirming structural integrity, as demonstrated in analogous compounds like 4-(2,4-dichlorophenyl)-pyridine derivatives . Reaction optimization may require adjusting catalysts (e.g., palladium complexes) and temperature gradients to enhance yield .
Q. What safety precautions are necessary when handling this compound?
Due to the presence of chlorinated aromatic groups, strict PPE protocols (gloves, lab coat, goggles) and ventilated fume hoods are mandatory. In case of skin contact, wash immediately with soap and water; for inhalation exposure, move to fresh air and seek medical attention . Always consult Safety Data Sheets (SDS) for hazard-specific first aid measures.
Q. How is the compound characterized for purity and structural confirmation?
High-resolution mass spectrometry (HRMS) and NMR spectroscopy are standard. For instance, HRMS can confirm the exact mass (calculated for C₁₁H₇Cl₂NO₂: ~259.99 g/mol), while ¹H/¹³C NMR resolves aromatic protons and pyrrole ring signals. Cross-validate with IR spectroscopy for functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) .
Advanced Research Questions
Q. How can researchers address discrepancies in NMR data during characterization?
Spectral inconsistencies (e.g., unexpected splitting or shifts) may arise from residual solvents , tautomeric forms , or impurities . Strategies include:
- Purification : Recrystallization or HPLC to isolate the target compound.
- Deuteration studies : Use D₂O exchange to identify labile protons (e.g., -COOH).
- Comparative analysis : Align data with structurally validated analogs, such as 3-cyano-1H-pyrrole-2-carboxylic acid (CAS 7126-56-9), where NMR assignments are well-documented .
Q. What strategies optimize reaction yield under varying catalytic conditions?
- Catalyst screening : Test palladium (Pd(OAc)₂), nickel, or copper complexes for cross-coupling efficiency.
- Solvent effects : Polar aprotic solvents (DMF, DMSO) often enhance solubility of dichlorophenyl intermediates.
- Temperature control : Gradual heating (e.g., 80–100°C) minimizes side reactions like decarboxylation .
Q. How do substituent positions on the pyrrole ring influence bioactivity?
The 2,4-dichlorophenyl group enhances lipophilicity, potentially improving membrane permeability. Comparative studies with analogs (e.g., 3-(4-chlorophenyl)-pyrrole derivatives) suggest that electron-withdrawing groups at the 2-position increase antimicrobial activity. In vitro assays using MIC (Minimum Inhibitory Concentration) or enzyme inhibition models (e.g., CYP450) can quantify these effects .
Q. What in vitro assays are suitable for evaluating antimicrobial potential?
- Agar dilution/broth microdilution : Test against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains.
- Time-kill kinetics : Monitor bactericidal effects over 24 hours.
- Synergy studies : Combine with known antibiotics (e.g., β-lactams) to assess potentiation .
Data Contradiction and Analysis
Q. How to reconcile conflicting reports on the compound’s bioactivity?
Discrepancies may stem from assay variability (e.g., pH, inoculum size) or purity issues . Mitigation steps:
- Reproducibility checks : Repeat assays in triplicate with independent batches.
- HPLC-MS validation : Ensure >95% purity and rule out degradants.
- Structural analogs : Compare with derivatives like 3-(3-nitrophenyl)-1H-pyrrole-2-carboxylic acid (CAS 1531009-49-0) to isolate substituent-specific effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
